

Application Notes and Protocols for QCA570 in Animal Studies

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Compound of Interest

Compound Name: QCA570

Cat. No.: B10821911

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Introduction

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.^{[1][2][3]} As epigenetic "readers," BET proteins are critical regulators of gene transcription and are implicated in the pathogenesis of various diseases, including cancer.^{[1][2][3]} **QCA570** functions by recruiting the E3 ubiquitin ligase Cereblon to induce the ubiquitination and subsequent proteasomal degradation of BET proteins.^[1] This targeted protein degradation leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis in cancer cells.^{[1][4]} Preclinical animal studies have demonstrated that **QCA570** can achieve complete and durable tumor regression in various xenograft models at well-tolerated doses, highlighting its therapeutic potential.^{[1][2][3][5]}

These application notes provide a comprehensive overview of the recommended dosages and protocols for the use of **QCA570** in animal studies based on currently available data.

Data Presentation

Table 1: Recommended Dosage of QCA570 in Mouse Xenograft Models

Animal Model	Cancer Type	Dosing Regimen	Route of Administration	Observed Efficacy	Reference
SCID Mice (RS4;11 Xenograft)	Acute Leukemia	1, 2.5, or 5 mg/kg, three times a week for 3 weeks	Intravenous (IV)	Complete and long-lasting tumor regression	[1]
SCID Mice (RS4;11 Xenograft)	Acute Leukemia	5 mg/kg, once a week	Intravenous (IV)	Complete tumor growth inhibition	[1]
SCID Mice (MV4;11 Xenograft)	Acute Leukemia	1 or 5 mg/kg, three times a week for 2 weeks	Intravenous (IV)	Complete and long-lasting tumor regression	[1]
Nude Mice (HCC827/AR Xenograft)	Non-Small Cell Lung Cancer	Not specified in search results	Not specified in search results	Potent anti-cancer activity	[6]
SCID Mice (RS4;11 Xenograft)	Acute Leukemia	1 or 5 mg/kg, single dose	Intravenous (IV)	Significant reduction of BRD2, BRD3, and BRD4 proteins in tumor tissue	[1]

Table 2: In Vivo Pharmacodynamic Effects of QCA570

Animal Model	Tissue	Time Point	Dosage	Effect on BET Proteins	Reference
SCID Mice (RS4;11 Xenograft)	Tumor	1 hour	1 and 5 mg/kg	Dramatic reduction of BRD2, BRD3, and BRD4	[1]
SCID Mice (RS4;11 Xenograft)	Tumor	6 hours	1 and 5 mg/kg	Dramatic reduction of BRD2, BRD3, and BRD4	[1]
SCID Mice (RS4;11 Xenograft)	Tumor	24 hours	5 mg/kg	More effective reduction of BRD4 compared to 1 mg/kg	[1]

Experimental Protocols

Protocol 1: Preparation of QCA570 for In Vivo Administration

This protocol describes the preparation of a **QCA570** solution for intravenous injection in mice.

Materials:

- **QCA570**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

- Sterile, pyrogen-free vials
- Sterile syringes and needles

Procedure for a Suspended Solution:

- Prepare a stock solution of **QCA570** in DMSO (e.g., 20 mg/mL).
- To prepare the final formulation, first add the required volume of the DMSO stock solution to a sterile vial.
- Add PEG300 to the vial. The recommended final concentration is 40% of the total volume. Mix thoroughly.
- Add Tween-80 to the vial. The recommended final concentration is 5% of the total volume. Mix thoroughly.
- Add Saline to the vial to reach the final desired volume. The recommended final concentration is 45% of the total volume.
- The final concentration of DMSO in the formulation should be 10%.
- Vortex the solution until it is a uniform suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.^[7]
- The final solution should be prepared fresh on the day of use.^[7]

Procedure for a Clear Solution:

- Prepare a stock solution of **QCA570** in DMSO (e.g., 20 mg/mL).
- To prepare the final formulation, first add the required volume of the DMSO stock solution to a sterile vial.
- Add Corn Oil to the vial to reach the final desired volume.
- The final concentration of DMSO in the formulation should be 10%.

- Mix thoroughly until a clear solution is obtained.
- This formulation may be more suitable for longer-term dosing studies.[\[7\]](#)

Protocol 2: In Vivo Efficacy Study in a Leukemia Xenograft Model

This protocol outlines a typical in vivo efficacy study using a mouse xenograft model of acute leukemia.

Animal Model:

- Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.[\[2\]](#)

Cell Line:

- RS4;11 or MV4;11 human acute leukemia cells.[\[2\]](#)

Procedure:

- Tumor Implantation: Subcutaneously inject 5×10^6 RS4;11 or MV4;11 cells suspended in 50% Matrigel into the dorsal flank of each SCID mouse.[\[2\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. The tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.[\[2\]](#)
- Drug Administration: Administer **QCA570** intravenously at the desired dose and schedule (e.g., 1, 2.5, or 5 mg/kg, three times per week).[\[1\]](#) The vehicle control group should receive the same volume of the vehicle solution.
- Monitoring:
 - Measure tumor volume 2-3 times per week.
 - Monitor animal body weight 2-3 times per week as an indicator of toxicity.[\[1\]](#)

- Observe the general health and behavior of the animals daily.
- Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified treatment duration. Euthanize the mice and collect tumors for further analysis (e.g., Western blotting for BET protein levels).

Protocol 3: Pharmacodynamic Study of BET Protein Degradation

This protocol details a pharmacodynamic study to assess the in vivo degradation of BET proteins following **QCA570** administration.

Animal Model and Tumor Implantation:

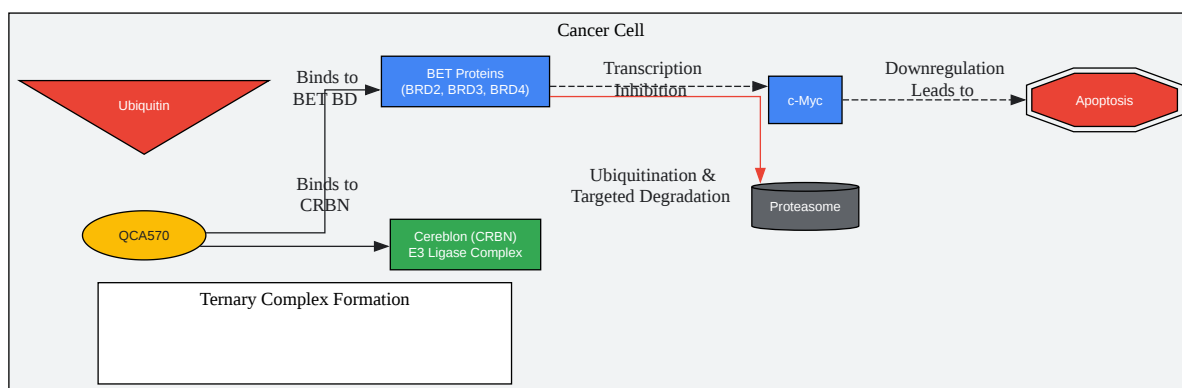
- Follow the same procedure as described in Protocol 2 to establish xenograft tumors in SCID mice.

Procedure:

- Drug Administration: Once the tumors reach the desired size, administer a single intravenous dose of **QCA570** (e.g., 1 or 5 mg/kg) or vehicle to different groups of mice.^[1]
- Tissue Collection: At various time points post-injection (e.g., 1, 6, and 24 hours), euthanize a subset of mice from each group.^[1]
- Tumor Harvesting: Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
- Protein Extraction and Western Blotting:
 - Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.
 - Determine the protein concentration of each lysate.
 - Perform Western blotting using specific antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β -actin) to assess the levels of BET proteins in the tumor tissues.

Visualizations

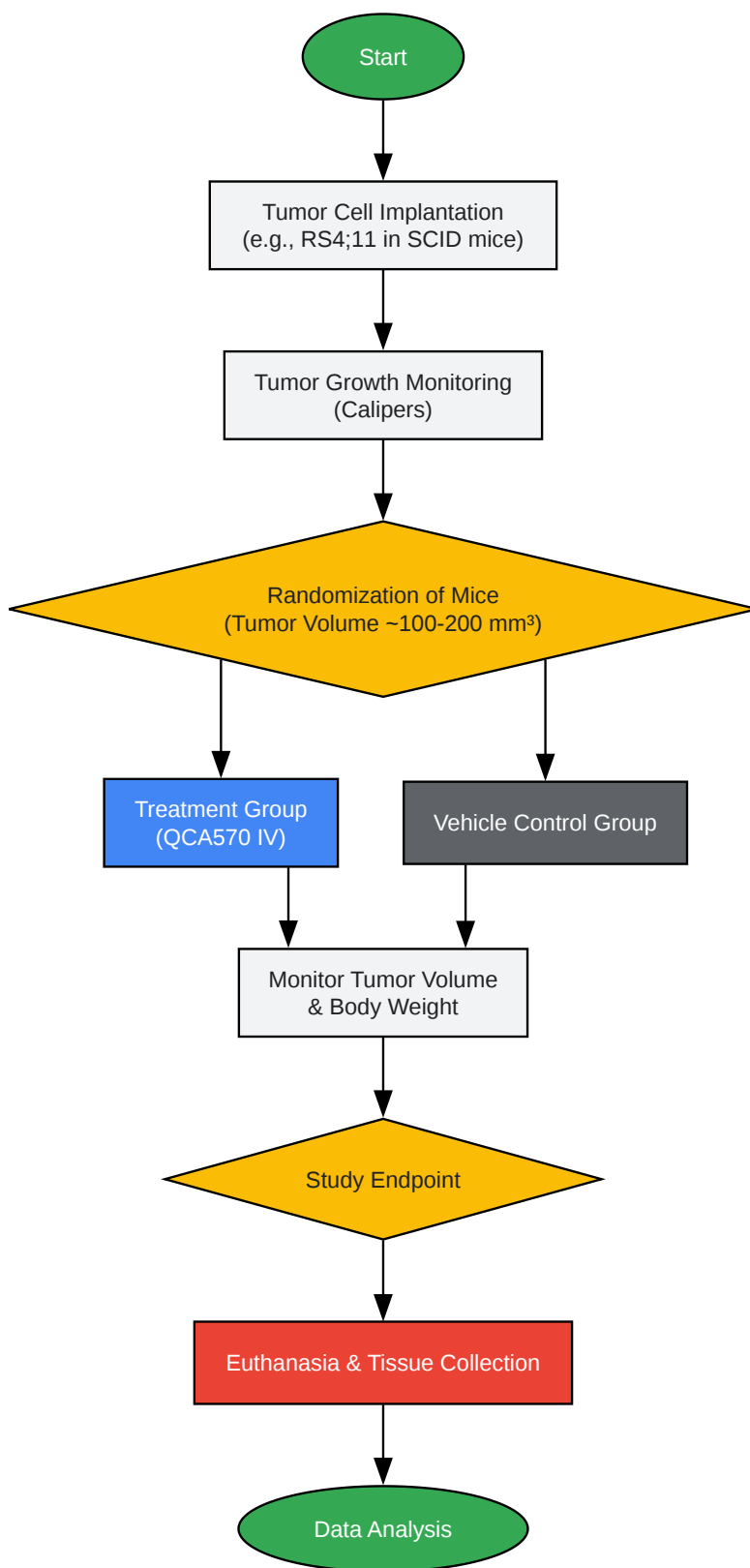
Signaling Pathway of QCA570



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Caption: Mechanism of action of **QCA570** in inducing BET protein degradation.

Experimental Workflow for an In Vivo Efficacy Study



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Caption: Workflow for a typical in vivo efficacy study of **QCA570**.

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